2-Amino-2-phenylacetamide hydrochloride
Description
2-Amino-2-phenylacetamide hydrochloride (CAS 60079-51-8) is a chiral compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol . It is the hydrochloride salt of (S)-2-amino-2-phenylacetamide, also known as L-phenylglycinamide hydrochloride . This compound is widely used in medicinal chemistry as a precursor for peptidomimetics and β-lactam antibiotics, owing to its rigid phenylglycine backbone that mimics natural amino acids . It is stored under dry, room-temperature conditions to ensure stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAFHGMXCFTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51703-58-3 | |
| Record name | 2-amino-2-phenylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Amino-2-phenylacetate Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- CAS : 15028-40-7
- Key Differences: The methyl ester group replaces the amide group, altering solubility and reactivity. Used as an intermediate in synthesizing chiral amines via hydrolysis or transesterification . Lower polarity compared to 2-amino-2-phenylacetamide hydrochloride, leading to different chromatographic retention times .
Ethyl 2-Amino-2-phenylacetate Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- CAS : 879-48-1
- Key Differences: The ethyl ester group enhances lipophilicity, making it more suitable for lipid-based drug formulations . Demonstrated 94% yield in synthesis via ammonolysis of methyl esters, highlighting efficient scalability .
D-Phenylglycinamide (Enantiomeric Form)
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol (free base)
- CAS : 6485-67-2
- Key Differences :
2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride
- Molecular Formula : C₁₂H₁₇ClN₂O₃
- Molecular Weight : 296.73 g/mol
- CAS : 1334145-95-7
- Targeted for its enhanced bioavailability in prodrug designs .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (DMSO) | Storage Conditions |
|---|---|---|---|---|---|
| This compound | C₈H₁₁ClN₂O | 186.64 | 60079-51-8 | 10 mM | Dry, room temperature |
| Methyl 2-amino-2-phenylacetate HCl | C₉H₁₂ClNO₂ | 201.65 | 15028-40-7 | 25 mM | Room temperature |
| Ethyl 2-amino-2-phenylacetate HCl | C₁₀H₁₄ClNO₂ | 215.68 | 879-48-1 | 20 mM | 2–8°C |
| D-Phenylglycinamide | C₈H₁₀N₂O | 150.18 | 6485-67-2 | Insoluble | Desiccated, -20°C |
Research Findings and Implications
Medicinal Chemistry: this compound serves as a scaffold for antibiotics due to its structural mimicry of D-alanyl-D-alanine, a target for vancomycin . Neutral hydrolysis methods using I₂-SDS-water have optimized its synthesis (94% yield) .
Solubility Challenges : Unlike its ester derivatives, the hydrochloride form requires DMSO for solubility (10 mM stock solutions), limiting its use in aqueous formulations .
Enantiomeric Specificity : The S-enantiomer (60079-51-8) shows higher binding affinity to bacterial cell wall targets compared to the R-form (6485-67-2) .
Safety Profiles: While 2-amino-2-phenylacetamide derivatives generally lack acute toxicity classifications, precautions against inhalation and skin contact are advised due to uncharacterized toxicological hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
